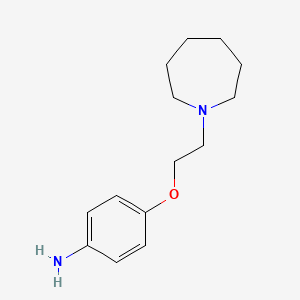

4-(2-Azepan-1-yl-ethoxy)-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Azepan-1-yl-ethoxy)-phenylamine” is a chemical compound with the molecular formula C15H23NO2 . It is also known as “(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol” and has a molecular weight of 249.35 g/mol .

Molecular Structure Analysis

The InChI code for “4-(2-Azepan-1-yl-ethoxy)-phenylamine” is 1S/C15H23NO2.ClH/c17-13-14-5-7-15 (8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H . Its canonical SMILES structure is C1CCCN (CC1)CCOC2=CC=C (C=C2)CO.Cl .

Physical And Chemical Properties Analysis

“4-(2-Azepan-1-yl-ethoxy)-phenylamine” has a molecular weight of 285.81 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The exact mass is 285.1495567 g/mol, and the monoisotopic mass is also 285.1495567 g/mol . The topological polar surface area is 32.7 Ų .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

4-(2-Azepan-1-yl-ethoxy)-phenylamine: is a compound with potential applications in pharmaceutical research. It could serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. Its unique structure allows it to be a part of the synthesis pathway for drugs that may act on the central nervous system or serve as a blocking agent in biochemical pathways .

Materials Science

In materials science, this compound’s polyether structure could be utilized in creating novel polymers with specific properties. These polymers might be designed for high durability or elasticity, making them suitable for medical implants or as part of biodegradable materials.

Organic Synthesis

The compound’s structure, featuring an azepane ring, makes it a valuable agent in organic synthesis. It can be used to introduce the azepane moiety into larger, more complex molecules, which is particularly useful in the synthesis of natural products or new synthetic drugs.

Biochemical Research

Researchers could explore the use of 4-(2-Azepan-1-yl-ethoxy)-phenylamine in biochemical assays. It might interact with enzymes or receptors, providing insights into their functioning or serving as a tool to discover new biochemical pathways .

Chemical Education

Due to its interesting structure and reactivity, this compound can be used in chemical education to demonstrate various chemical reactions and synthesis techniques to students, especially in advanced organic chemistry courses .

Analytical Chemistry

In analytical chemistry, 4-(2-Azepan-1-yl-ethoxy)-phenylamine could be used as a standard or a reagent in chromatography and spectrometry. Its distinct chemical properties would allow it to be a reference point for identifying or quantifying other substances .

Agricultural Chemistry

There’s potential for this compound to be used in the development of new agrochemicals. Its structure could be modified to create compounds that act as growth promoters or pesticides, contributing to agricultural productivity.

Environmental Science

Lastly, 4-(2-Azepan-1-yl-ethoxy)-phenylamine might find applications in environmental science. For instance, it could be used in the study of chemical degradation processes or in the development of materials that help in the removal of pollutants from water and soil.

Safety and Hazards

Wirkmechanismus

- Depending on the cell and tissue type, as well as the specific target genes, this compound can act as both an agonist and an antagonist of the estrogen receptor .

- This dual action allows it to exert tissue-specific effects, such as inhibiting bone loss without stimulating the uterus .

- Downstream effects include changes in gene transcription, protein synthesis, and cellular responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

4-[2-(azepan-1-yl)ethoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-13-5-7-14(8-6-13)17-12-11-16-9-3-1-2-4-10-16/h5-8H,1-4,9-12,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOKCYABYSJZOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424632 |

Source

|

| Record name | 4-[2-(azepan-1-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Azepan-1-yl-ethoxy)-phenylamine | |

CAS RN |

869948-07-2 |

Source

|

| Record name | 4-[2-(azepan-1-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.